5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group and two N,N-dimethylamine groups. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the dimethylamine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and dimethylamine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or binding pockets of receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the dimethylamine groups.
N,N-Dimethyl-2-aminomethylpyridine: Similar structure but with different substitution patterns.
2-(Dimethylamino)methylpyridine: Similar structure but with different functional groups.
Uniqueness
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is unique due to the presence of both aminomethyl and N,N-dimethylamine groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields of research.
Biological Activity
5-(Aminomethyl)-N,N-dimethylpyridin-2-amine dihydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
The molecular structure of this compound includes a pyridine ring with an aminomethyl group and two dimethyl groups attached to the nitrogen atom. This configuration enhances its solubility and reactivity, facilitating its role as an intermediate in organic synthesis and pharmaceutical development.
The biological activity of this compound primarily involves its ability to act as an alkylating agent . The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This property is particularly useful in targeting enzymes or receptors, thereby influencing various biological pathways.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For example, it has been shown to interact with specific molecular targets, inhibiting their activity and thus influencing cellular processes. The inhibition of enzymes can lead to therapeutic effects in various diseases, including cancer and infectious diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to this compound. These compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.
Case Studies
- Antiparasitic Activity : A study explored the efficacy of similar pyridine derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The derivatives showed significant potency, with IC50 values indicating effective inhibition of the target enzyme involved in the parasite's survival (IC50 = 0.1 μM) .
- Antibiofilm Formation : Another investigation focused on the antibiofilm activity of synthesized compounds derived from pyridine structures. Results showed that these compounds could significantly reduce biofilm formation by pathogenic bacteria, which is crucial for developing new antibacterial strategies .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C8H15Cl2N3 |
---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11(2)8-4-3-7(5-9)6-10-8;;/h3-4,6H,5,9H2,1-2H3;2*1H |
InChI Key |
CWTFYVZAWRUDAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.